molecular formula C10H16N2 B14166864 Cyclopentanone, cyclopentylidenehydrazone CAS No. 20615-04-7

Cyclopentanone, cyclopentylidenehydrazone

Katalognummer: B14166864
CAS-Nummer: 20615-04-7
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: KFQDLKRAVRTKMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanone, cyclopentylidenehydrazone is a chemical compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 . It is a derivative of cyclopentanone and is characterized by the presence of a hydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentanone, cyclopentylidenehydrazone can be synthesized through the reaction of cyclopentanone with cyclopentylhydrazine. The reaction typically involves the condensation of cyclopentanone with cyclopentylhydrazine under acidic or basic conditions to form the hydrazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanone, cyclopentylidenehydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Cyclopentanone, cyclopentylidenehydrazone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclopentanone, cyclopentylidenehydrazone involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions and other reactive species, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or protein binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazone functional group, which imparts distinct reactivity and applications compared to its related compounds. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

20615-04-7

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

N-(cyclopentylideneamino)cyclopentanimine

InChI

InChI=1S/C10H16N2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h1-8H2

InChI-Schlüssel

KFQDLKRAVRTKMF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NN=C2CCCC2)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.